1-Phenethyl-2-pyridone-d5

Isotope Dilution Mass Spectrometry Fentanyl Impurity Quantification LC-MS/MS Internal Standard

Quantifying fentanyl thermal degradant 1-PPO in stability methods and forensic profiling requires a structurally matched SIL-IS-generic deuterated standards (e.g., fentanyl-d5) fail isotope dilution due to divergent MW, retention, and ionization. 1-Phenethyl-2-pyridone-d5 solves this with exclusive phenyl-d5 labeling (+5 Da), ensuring chromatographic co-elution and baseline mass resolution. • Enables isotope-dilution LC-MS at 0.08 μg/mL LOD (Garg et al. 2010) • Orthogonal MRM transitions vs. fentanyl-d5/norfentanyl-d5 for consolidated panels • Validated for Siegfried-route chemical attribution signature analysis (Ovenden et al. 2021) Supplied with full characterization for immediate method integration.

Molecular Formula C13H13NO
Molecular Weight 204.28 g/mol
Cat. No. B12431548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-2-pyridone-d5
Molecular FormulaC13H13NO
Molecular Weight204.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=CC=CC2=O
InChIInChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D
InChIKeyBVHQLHNISFFNNO-FSTBWYLISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenethyl-2-pyridone-d5: Isotopic Identity and Core Specifications


1-Phenethyl-2-pyridone-d5 (CAS 18065-78-6, molecular weight 204.28 g/mol, formula C₁₃H₈D₅NO) is the pentadeuterated isotopologue of 1-phenethyl-2-pyridone, carrying five deuterium atoms exclusively on the phenyl ring (positions 2,3,4,5,6) . It is an isotope-labelled reference standard distributed under Toronto Research Chemicals catalogue number TR-P321317 . The parent non-deuterated compound, also designated 1-phenethyl-1H-pyridin-2-one (1-PPO), is a structurally confirmed thermal degradant and process impurity of the synthetic opioid fentanyl, first identified and authenticated by LC/MS and ¹H NMR during forced degradation studies of fentanyl active pharmaceutical ingredient [1]. The deuterated analog is purpose-built to serve as a stable isotope-labelled internal standard (SIL-IS) for the accurate quantification of 1-PPO in fentanyl impurity profiling, forensic attribution, and pharmaceutical stability-indicating method validation.

1-Phenethyl-2-pyridone-d5: Irreplaceable in Fentanyl Impurity Profiling


The forced thermal degradation of fentanyl produces three structurally distinct, co-occurring products that share the phenethyl motif: 1-phenethylpyridinium salt (1-PEP, MW 184 g/mol), 1-phenethyl-1H-pyridin-2-one (1-PPO, MW 199 g/mol), and 1-styryl-1H-pyridin-2-one (1-SPO, MW 197 g/mol) [1]. These degradants require chromatographic resolution and independent quantification in stability-indicating methods validated per ICH Q2(R1), which demonstrated linearity of r > 0.996 for related compounds and recovery > 91.0% [1]. A generic deuterated internal standard such as fentanyl-d5 (MW ~341 g/mol) or norfentanyl-d5 (MW ~237 g/mol) differs substantially in molecular weight, retention time, and ionization behaviour from the ~199 g/mol 1-PPO analyte, violating the fundamental isotope dilution requirement that the internal standard co-elute with and mirror the extraction recovery and ionization efficiency of the target analyte [2]. Furthermore, 1-PPO has been identified as a Siegfried-method-specific chemical attribution signature, distinguishing it from impurities arising via the Janssen acylation route; accurate quantification of this route-specific marker in forensic intelligence requires a structurally matched, isotopically distinct internal standard [3]. Substituting a non-deuterated 1-PPO reference standard without isotopic discrimination precludes isotope dilution quantitation entirely in complex biological or seizure-sample matrices.

Quantitative Evidence for 1-Phenethyl-2-pyridone-d5


Mass Shift Differential for Unambiguous MS Discrimination

1-Phenethyl-2-pyridone-d5 provides a +5.03 Da mass shift relative to the non-deuterated 1-PPO analyte, enabling unequivocal selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) discrimination in triple-quadrupole LC-MS/MS workflows. The deuterated internal standard has a molecular weight of 204.28 g/mol (exact monoisotopic mass incorporating five ²H atoms on the phenyl ring), compared with 199.25 g/mol for the natural-isotopologue 1-PPO analyte . This mass increment exceeds the minimum recommended 3 Da separation for deuterated internal standards to avoid isotopic cross-talk between the analyte's [M+H]⁺ isotopologue envelope and the internal standard's quantification channel [1]. By contrast, substitution with a non-deuterated 1-PPO reference standard provides zero mass offset, rendering isotope dilution impossible; substitution with fentanyl-d5 (mass offset ~5 Da but MW >340 Da vs. ~199 Da target) introduces divergent chromatographic retention and ionization efficiency that compromises accuracy in electrospray ionization LC-MS/MS [1].

Isotope Dilution Mass Spectrometry Fentanyl Impurity Quantification LC-MS/MS Internal Standard

Structural Resolution of Co-Eluting Thermal Degradants

During thermal forced degradation of fentanyl API, three previously unknown degradants were synthesized, isolated, and structurally confirmed by LC/MS and ¹H NMR: 1-phenethylpyridinium salt (1-PEP, MW 184 g/mol), 1-phenethyl-1H-pyridin-2-one (1-PPO, MW 199 g/mol), and 1-styryl-1H-pyridin-2-one (1-SPO, MW 197 g/mol) [1]. These compounds differ in molecular weight by 15 Da (1-PEP vs. 1-PPO) and 2 Da (1-SPO vs. 1-PPO), necessitating chromatographic baseline resolution for accurate quantification. The validated stability-indicating HPLC method achieved linearity of r > 0.996 for all fentanyl-related compounds, with recovery > 91.0% and precision (%RSD) < 4.8% for related compounds, and a limit of detection of 0.08 μg/mL (0.016% of nominal fentanyl concentration) [1]. The deuterated d5 analog of 1-PPO enables specific isotope-dilution quantification of this particular degradant without cross-interference from 1-PEP or 1-SPO, which lack the corresponding deuterated internal standard .

Forced Degradation Stability-Indicating Method Degradant Identity Confirmation

Orthogonal Phenyl-d5 Deuteration for Multi-Analyte Panels

1-Phenethyl-2-pyridone-d5 carries its five deuterium atoms exclusively on the phenyl ring (positions 2,3,4,5,6), as confirmed by the IUPAC name 1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one and the isomeric SMILES notation [²H]C1=C(C(=C(C(=C1[²H])[²H])CCN2C=CC=CC2=O)[²H])[²H] . This phenyl-localized labeling pattern is orthogonal to that of fentanyl-d5, which is typically deuterated on the propionamide moiety (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide-d5) or on the piperidine ring . In multi-analyte forensic panels that simultaneously quantify fentanyl, norfentanyl, and multiple impurities, this orthogonality prevents isotopic cross-talk: the fentanyl-d5 internal standard does not contribute signal to the 1-PPO quantification channel (m/z 200→m/z fragment), and conversely, 1-PPO-d5 does not interfere with fentanyl (m/z 337→188) or norfentanyl (m/z 233→84) MRM transitions [1]. A phenyl-d5 internal standard also co-extracts and co-elutes specifically with phenethyl-containing impurities rather than with the piperidine-scaffold analytes, providing matrix-effect correction precisely matched to the target compound class.

Site-Specific Isotopic Labeling Internal Standard Orthogonality Multi-Analyte LC-MS/MS Panels

Siegfried-Specific Route Marker for Forensic Attribution

In a systematic LC-HRMS investigation of fentanyl synthetic impurity profiles, Ovenden et al. (2021) identified 55 chemical impurities across two acylation methods (Janssen and Siegfried), of which 10 were specific chemical attribution signatures (CAS) for the Janssen method and 5 were specific to the Siegfried method [1]. 1-Phenethyl-2-pyridone (1-PPO) arises from dehydrogenation/oxidation of the piperidine ring in N-phenethyl-4-piperidinone (NPP) or fentanyl during the Siegfried acylation route, making it a route-discriminating marker . The deuterated d5 analog is the only commercially available stable-isotope internal standard specifically matched to this Siegfried-specific marker, enabling its quantitative determination by isotope dilution LC-HRMS. Without a matched deuterated standard, quantification of this route-specific impurity relies on external calibration, which is susceptible to matrix effects that are particularly problematic in seized drug samples of unknown and variable composition [1]. The availability of 1-PPO-d5 thus directly enables the forensic comparison of impurity ratios (e.g., 1-PPO to total Siegfried markers) across seizure batches for tactical or strategic intelligence purposes.

Chemical Attribution Signatures Synthetic Route Profiling Forensic Intelligence

Dipole Moment Evidence for 2-Pyridone Regioisomer Authentication

The ferricyanide oxidation of 1-phenethylpyridinium salts can produce either the 2-pyridone or 6-pyridone regioisomer depending on substitution pattern; structural misassignment would compromise any quantitative method relying on this compound as a reference standard. Sugasawa et al. established that 1-phenethyl-2-pyridone has a measured dipole moment of 4.2 D in benzene solution at 25 °C, with the moment direction as shown in their limit formula (E), and that the 2-pyridone regioisomer yields a larger dipole moment than the corresponding 6-pyridone [1]. This measurement, confirmed by vector calculations using Smyth's substituent moment factors for 4- and 5-substituted derivatives, provides a definitive physical-chemical fingerprint distinguishing the 2-pyridone from the 6-pyridone isomer [1]. For procurement, this means a reference standard lot can be authenticated by independent dipole moment measurement (or equivalent NMR/X-ray methods) to confirm the 2-pyridone regioisomer, eliminating the risk of using a mis-synthesized 6-pyridone batch that would exhibit different chromatographic retention and mass spectral fragmentation.

Regioisomer Confirmation Dipole Moment Measurement Reference Standard Structural Authentication

Application Scenarios for 1-Phenethyl-2-pyridone-d5


Isotope Dilution LC-MS/MS Quantification in Stability-Indicating Method Validation

Pharmaceutical quality control laboratories developing or validating stability-indicating HPLC/LC-MS methods for fentanyl API and drug products require accurate quantification of the thermal degradant 1-PPO. The Garg et al. (2010) forced degradation study established that 1-PPO is one of three structurally distinct thermal degradants requiring chromatographic resolution, with a validated method achieving recovery > 91.0%, linearity r > 0.996, and precision %RSD < 4.8% for related compounds [1]. Incorporating 1-Phenethyl-2-pyridone-d5 as the isotope dilution internal standard directly improves upon this validated method by correcting for matrix-dependent ionization suppression or enhancement that external calibration cannot address, thereby enabling more accurate quantification of 1-PPO at the 0.08 μg/mL LOD level [1]. The +5 Da mass shift ensures that the internal standard peak is baseline-resolved in the mass domain from the natural 1-PPO analyte while co-eluting chromatographically .

Chemical Attribution Profiling for Synthetic Route Determination

Forensic chemistry laboratories tasked with attributing seized fentanyl samples to specific clandestine synthetic routes (Janssen vs. Siegfried acylation) require quantitative impurity profiling. Ovenden et al. (2021) demonstrated that 1-PPO is among five Siegfried-specific chemical attribution signatures distinguishable from ten Janssen-specific markers by LC-HRMS and multivariate statistical analysis [2]. Using 1-Phenethyl-2-pyridone-d5 as a matched SIL-IS enables isotope-dilution quantification of this route-specific marker in complex seizure matrices, supporting forensic intelligence linking disparate seizure events to common synthetic origins. Without a matched deuterated standard, quantification must rely on external calibration, which is unreliable in variable street-sample matrices [2].

Orthogonal Internal Standards for Multi-Analyte Toxicology Panels

Forensic toxicology laboratories running consolidated LC-MS/MS panels for fentanyl, norfentanyl, and multiple associated impurities benefit from the orthogonal phenyl-d5 labeling of 1-Phenethyl-2-pyridone-d5. Unlike fentanyl-d5 (MW ~341 g/mol, deuterated on the propionamide moiety) and norfentanyl-d5 (MW ~238 g/mol), 1-PPO-d5 (MW 204 g/mol, deuterated exclusively on the phenyl ring) occupies a distinct precursor ion mass range and produces fragment ions that do not overlap with the MRM transitions of co-administered internal standards [3]. This orthogonality eliminates the need for separate chromatographic runs or calibration curves for impurity quantification, directly reducing per-sample consumable costs and instrument time while maintaining the accuracy benefits of isotope dilution for each individual analyte [3].

Reference Standard Authentication by Physicochemical Identity Confirmation

Procurement officers and analytical laboratory managers receiving new lots of 1-Phenethyl-2-pyridone-d5 can employ the documented dipole moment of 4.2 D (benzene, 25 °C) as an orthogonal identity confirmation parameter [4]. The Sugasawa et al. (1959) study established that the 2-pyridone regioisomer exhibits a distinctly larger dipole moment than the 6-pyridone isomer, and that this value is consistent across 4- and 5-substituted analogs when analyzed by vector calculation using Smyth's substituent moment factors [4]. A measured dipole moment significantly deviating from 4.2 D would alert the receiving laboratory to potential regioisomeric misassignment or synthetic error before the standard is incorporated into validated quantitative methods, preventing downstream calibration errors.

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